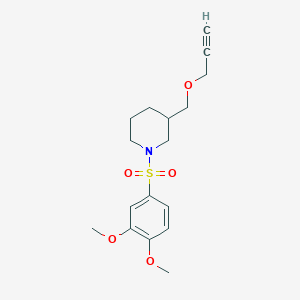
1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the prop-2-yn-1-yloxy group. Common reagents used in these reactions include piperidine, sulfonyl chlorides, and alkynes. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of sulfonyl groups to sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-((3,4-Dimethoxyphenyl)sulfonyl)-3-methylpiperidine
- 1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)ethyl)piperidine
Uniqueness
1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is unique due to the presence of the prop-2-yn-1-yloxy group, which may confer specific chemical and biological properties that differentiate it from other similar compounds.
生物活性
1-((3,4-Dimethoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperidine ring substituted with a sulfonyl group and an alkyne moiety. Its molecular formula is C₁₅H₁₈N₂O₄S, and it possesses notable physicochemical properties conducive to biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine core and subsequent modifications to introduce the sulfonyl and alkyne substituents. The synthetic pathway may include:
- Formation of the piperidine ring : Utilizing starting materials such as 3,4-dimethoxyphenyl derivatives.
- Sulfonylation : Introducing the sulfonyl group through electrophilic aromatic substitution.
- Alkynylation : Using propargyl alcohol derivatives to achieve the desired functionalization.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related piperidine derivatives can effectively inhibit bacterial growth, particularly against strains like MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
Antihypertensive Effects
Compounds with similar structural motifs have been evaluated for their antihypertensive effects. One study demonstrated that piperidine derivatives could exert hypotensive actions primarily through alpha-blocking mechanisms in normotensive rats . The potency of these compounds often correlates with their stereochemistry, suggesting that specific isomers may exhibit enhanced activity.
Neuropharmacological Potential
The piperidine scaffold is well-known in medicinal chemistry for its neuropharmacological applications. Compounds with modifications at the piperidine nitrogen or adjacent carbons have shown promise in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
Case Studies
- Antimicrobial Efficacy : A recent study synthesized a series of piperazine derivatives related to this compound and assessed their antibacterial activity against various pathogens. The results indicated that several derivatives displayed promising activity comparable to standard antibiotics .
- Cardiovascular Studies : Another investigation focused on the cardiovascular effects of structurally related compounds, revealing significant reductions in blood pressure in animal models. This suggests potential applications in treating hypertension .
Data Tables
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-3-(prop-2-ynoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c1-4-10-23-13-14-6-5-9-18(12-14)24(19,20)15-7-8-16(21-2)17(11-15)22-3/h1,7-8,11,14H,5-6,9-10,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEUYTPFCMTKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)COCC#C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














